molecular formula C22H24N2O2 B10867407 1-Phenyl-4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-yl acetate

1-Phenyl-4-[2-(pyridin-3-yl)piperidin-1-yl]but-2-yn-1-yl acetate

Cat. No.: B10867407
M. Wt: 348.4 g/mol
InChI Key: BHQFAKVIHHCRIZ-UHFFFAOYSA-N
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Description

1-PHENYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE is a complex organic compound that features a piperidine ring, a pyridine ring, and a butynyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-PHENYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring through cyclization reactions, followed by the introduction of the pyridine ring via nucleophilic substitution. The butynyl acetate group is then attached through an esterification reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-PHENYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-PHENYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-PHENYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE involves its interaction with molecular targets such as enzymes and receptors. The piperidine and pyridine rings play a crucial role in binding to these targets, while the butynyl acetate group may enhance the compound’s lipophilicity and membrane permeability. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Uniqueness: 1-PHENYL-4-[2-(3-PYRIDYL)PIPERIDINO]-2-BUTYNYL ACETATE is unique due to its combination of a piperidine ring, a pyridine ring, and a butynyl acetate group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

[1-phenyl-4-(2-pyridin-3-ylpiperidin-1-yl)but-2-ynyl] acetate

InChI

InChI=1S/C22H24N2O2/c1-18(25)26-22(19-9-3-2-4-10-19)13-8-16-24-15-6-5-12-21(24)20-11-7-14-23-17-20/h2-4,7,9-11,14,17,21-22H,5-6,12,15-16H2,1H3

InChI Key

BHQFAKVIHHCRIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C#CCN1CCCCC1C2=CN=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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